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  • Product: Fmoc-Lys(Adpoc)-OH
  • CAS: 182250-66-4

Core Science & Biosynthesis

Foundational

Mechanism of Adpoc Protecting Group Cleavage Under Mild Acidic Conditions: A Technical Guide

Executive Summary In complex peptide synthesis and advanced drug development, the precise spatial and temporal unmasking of reactive amines is critical. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) protecting group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex peptide synthesis and advanced drug development, the precise spatial and temporal unmasking of reactive amines is critical. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) protecting group represents a highly specialized tool for this purpose[1]. Engineered to be approximately 1,000 times more acid-labile than the industry-standard tert-butyloxycarbonyl (Boc) group, Adpoc enables orthogonal deprotection under exceptionally mild acidic conditions[1]. This whitepaper dissects the thermodynamic drivers, core cleavage mechanisms, and self-validating experimental protocols required to successfully implement Adpoc in modern synthetic workflows.

The Structural Rationale of Adpoc

The design of the Adpoc group is a masterclass in steric and electronic engineering. While it functions as a carbamate—analogous to Boc—it incorporates a bulky, electron-donating adamantyl substituent[1].

The primary causality behind its extreme acid lability lies in the stabilization of the transition state during cleavage. Upon exposure to mild acid, the heterolytic cleavage of the carbon-oxygen bond is accelerated by the hyperconjugative and inductive effects of the adamantyl ring, which readily stabilizes the resulting tertiary carbocation[1]. Furthermore, Adpoc is completely stable to basic and nucleophilic conditions, making it an ideal candidate for orthogonal protection strategies alongside base-labile groups like Fmoc[1].

Core Cleavage Mechanism

The deprotection of Adpoc-protected amines follows a highly predictable, thermodynamically driven pathway. Understanding this mechanism is essential for troubleshooting incomplete deprotections or unwanted side reactions.

  • Protonation: The cleavage is initiated by the protonation of the carbamate oxygen using a mild acid, typically 1–3% Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂)[1].

  • C-O Bond Cleavage (Rate-Limiting Step): The protonated intermediate undergoes rapid heterolytic cleavage. This step is driven by the formation of the highly stable 1-(1-adamantyl)-1-methylethyl tertiary carbocation [1].

  • Decarboxylation & Elimination: The residual carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) and the free amine[1]. Simultaneously, the carbocation eliminates a proton to form isobutylene and an adamantyl-substituted alkene, or it is safely quenched by a scavenger[1].

Adpoc_Mechanism A Adpoc-Protected Amine (Base-Stable Carbamate) B Protonated Carbamate (via Mild Acid) A->B + H+ (1-3% TFA) C Tertiary Carbocation + Carbamic Acid B->C C-O Cleavage (Rate-Limiting) D Free Amine + CO2 + Alkene Byproducts C->D Decarboxylation & H+ Elimination

Figure 1: Mechanistic pathway of Adpoc protecting group cleavage under mild acidic conditions.

Comparative Cleavage Kinetics

To contextualize the utility of Adpoc, we must compare its cleavage kinetics against the Boc group. The data below illustrates how Adpoc can be selectively removed while leaving standard acid-labile groups intact.

Table 1: Relative Cleavage Kinetics of Adpoc vs. Boc

Protecting GroupAcidic ConditionTemperatureCleavage TimeRelative Lability
Adpoc 3% TFA in CH₂Cl₂25°C1–2 min[2]~1000x
Adpoc 3% TFA in CH₂Cl₂0°C4–5 min[2]High
Adpoc AcOH/83% HCOOH/H₂O (7:1:2)40°C100 min[2]High
Boc 3% TFA in CH₂Cl₂25°C> 24 hours1x

Note: The ability to cleave Adpoc in a mild acetic/formic acid mixture (100 minutes at 40°C) allows for the preservation of highly sensitive glycopeptide linkages that would otherwise degrade in TFA[2].

Experimental Protocols & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a self-validating system . Every reagent added must have a clear mechanistic purpose.

Causality in Experimental Design
  • Choice of Acid (3% TFA): We utilize 3% TFA rather than standard 50% TFA. Causality: 3% TFA is the exact thermodynamic threshold required to rapidly protonate the Adpoc carbamate without triggering the cleavage of standard t-butyl (tBu) side-chain esters or Boc groups. This ensures true orthogonality.

  • Mandatory Inclusion of Scavengers (TIPS): Causality: The 1-(1-adamantyl)-1-methylethyl carbocation is exceptionally stable and long-lived. If left unquenched, this powerful electrophile will irreversibly alkylate electron-rich residues (e.g., the indole ring of Tryptophan or the thiol of Cysteine). Triisopropylsilane (TIPS) acts as a bulky hydride donor, safely neutralizing the carbocation and preserving the mass balance of the target peptide.

Step-by-Step Adpoc Deprotection Protocol
  • Resin Preparation: Transfer the Adpoc-protected peptide-resin to a fritted syringe. Wash thoroughly with CH₂Cl₂ (3 × 5 mL) to swell the polymer matrix and ensure uniform reagent penetration.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail consisting of 95% CH₂Cl₂, 3% TFA, and 2% TIPS (v/v/v).

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the resin. Agitate gently at room temperature (25°C) for exactly 2 minutes [2].

  • Filtration and Quenching: Filter the acidic solution into a waste flask. Immediately wash the resin with CH₂Cl₂ (3 × 5 mL) to remove residual acid.

  • Neutralization (Self-Validation Step): Treat the resin with 5% N,N-Diisopropylethylamine (DIPEA) in CH₂Cl₂ for 1 minute to neutralize the newly unmasked amine. A positive Kaiser test at this stage validates the successful unmasking of the primary amine.

Orthogonal_Workflow Step1 Synthesize Peptide (Fmoc/Adpoc Strategy) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Adpoc Group Intact (Stable to Base) Step2->Step3 Orthogonal Stability Step4 Adpoc Cleavage (3% TFA in DCM + Scavengers) Step3->Step4 Step5 Selective Amine Unmasking (Ready for Conjugation) Step4->Step5 Mild Acid Lability

Figure 2: Orthogonal protection workflow utilizing Fmoc and Adpoc groups in peptide synthesis.

Conclusion

The Adpoc protecting group is an indispensable asset for advanced synthetic organic chemistry and solid-phase peptide synthesis (SPPS). By leveraging the extreme stability of the adamantyl-substituted carbocation, researchers can achieve rapid, clean deprotection under exceptionally mild conditions (1-3% TFA)[1]. When paired with rigorous, scavenger-supported protocols, Adpoc enables the construction of complex, multi-functionalized biomolecules that would otherwise be inaccessible using traditional Boc/Fmoc strategies.

References

  • EBIN.PUB. "Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups." 2023. ISBN: 9781774911525. URL:[Link]

  • Kalbacher, H., & Voelter, W. "1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) fluoride, a useful reagent for synthesis of a new class of protected amino-acids with advantageous properties for peptide synthesis." Journal of the Chemical Society, Chemical Communications, 1978. URL:[Link]

Sources

Exploratory

Orthogonal protection strategies for lysine side chains using Adpoc

Orthogonal Protection Strategies for Lysine Side Chains Using the Adpoc Group: A Technical Guide to Multidimensional SPPS As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Protection Strategies for Lysine Side Chains Using the Adpoc Group: A Technical Guide to Multidimensional SPPS

As a Senior Application Scientist in peptide chemistry, I frequently encounter the challenge of synthesizing highly modified, complex peptides. When a sequence contains multiple lysine residues that require distinct, site-specific modifications—such as fluorophore attachment, PEGylation, or cyclization—standard binary protection strategies (like Fmoc/tBu) are insufficient. This necessitates a multidimensional orthogonal protection strategy.

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a highly valuable tool for the selective protection of ϵ -amino groups on lysine side chains. This whitepaper details the mechanistic causality behind Adpoc's extreme acid lability, outlines the logic of its orthogonality, and provides a self-validating experimental protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality of Adpoc Acid Lability

The core utility of the Adpoc group lies in its highly tunable acid lability, which is approximately 1,000 times greater than that of the standard tert-butyloxycarbonyl (Boc) group1[1].

The Causality of Cleavage: In acid-catalyzed carbamate deprotection, the rate-determining step is the formation of the carbocation after the protonation of the carbamate oxygen. The Adpoc group features a bulky, electron-donating adamantyl ring adjacent to an isopropyl linkage. Upon cleavage, it forms the 1-(1-adamantyl)-1-methylethyl cation. This tertiary carbocation is exceptionally stabilized through hyperconjugation and the relief of steric strain provided by the adamantyl moiety.

Because of this profound thermodynamic stabilization, Adpoc can be quantitatively removed using exceptionally mild acidic conditions—typically 1% Trifluoroacetic acid (TFA) in dichloromethane (DCM)1[1]. Under these conditions, standard Boc and tert-butyl (tBu) side-chain protections remain completely intact, preventing premature global deprotection.

Multidimensional Orthogonal Logic in SPPS

Orthogonality in peptide synthesis means that one protecting group can be removed under conditions that leave all other protecting groups intact. By incorporating Fmoc-Lys(Adpoc)-OH into a sequence alongside Fmoc-Lys(Boc)-OH, researchers achieve a third dimension of orthogonality.

  • Dimension 1 (Base-Labile): Fmoc removal (20% Piperidine) for chain elongation.

  • Dimension 2 (Mild Acid-Labile): Adpoc removal (1% TFA) for site-specific side-chain derivatization on-resin2[2].

  • Dimension 3 (Strong Acid-Labile): Boc/tBu removal and resin cleavage (95% TFA).

OrthogonalLogic Peptide Resin-Bound Peptide (Multiple Lysines) Fmoc Fmoc Group (alpha-Amine) Peptide->Fmoc Adpoc Adpoc Group (Lysine 1) Peptide->Adpoc Boc Boc Group (Lysine 2) Peptide->Boc DeprotectFmoc 20% Piperidine (Base Cleavage) Fmoc->DeprotectFmoc Cleaved DeprotectAdpoc 1% TFA in DCM (Mild Acid Cleavage) Adpoc->DeprotectAdpoc Cleaved DeprotectBoc 95% TFA (Strong Acid Cleavage) Boc->DeprotectBoc Cleaved DeprotectFmoc->Adpoc Stable DeprotectFmoc->Boc Stable DeprotectAdpoc->Boc Stable

Caption: Logical flowchart of multidimensional orthogonal deprotection in SPPS.

Quantitative Comparison of Protecting Groups

To design an effective synthesis, the relative stability of available protecting groups must be carefully balanced. The following table summarizes the quantitative and qualitative cleavage parameters critical for orthogonal planning.

Protecting GroupChemical StructureCleavage ReagentRelative Acid LabilityOrthogonality Profile
Adpoc 1-(1-adamantyl)-1-methylethoxycarbonyl1% TFA in DCM~1000x greater than BocOrthogonal to Fmoc, Boc, Alloc
Mtt 4-Methyltrityl1% TFA in DCMExtremely HighOrthogonal to Fmoc, Boc, Alloc
Boc tert-Butyloxycarbonyl50-95% TFAStandard BaselineOrthogonal to Fmoc, Adpoc, Alloc
Fmoc 9-Fluorenylmethyloxycarbonyl20% PiperidineAcid StableOrthogonal to Boc, Adpoc, Alloc
Alloc AllyloxycarbonylPd(PPh3)4 / PhSiH3Acid/Base StableOrthogonal to Fmoc, Boc, Adpoc

Self-Validating Protocol: On-Resin Lysine Derivatization

The following protocol details the selective deprotection of an Adpoc-protected lysine and the subsequent attachment of a maleimide functional group (useful for thiol-capture bioconjugation). This methodology is designed as a self-validating system , utilizing colorimetric Kaiser tests to ensure no step proceeds without empirical confirmation of the prior step's success2[2].

Step-by-Step Methodology:
  • Peptide Assembly: Synthesize the peptide on a solid support using standard Fmoc chemistry. Incorporate Fmoc-Lys(Adpoc)-OH at the target modification site and Fmoc-Lys(Boc)-OH at all other lysine positions 2[2].

  • Selective Adpoc Cleavage:

    • Causality Note: The highly stable adamantyl-isopropyl carbocation generated during cleavage can alkylate electron-rich residues (e.g., Trp, Tyr). Scavengers are mandatory.

    • Treat the resin with a solution of 1% TFA, 1% 1,2-ethanedithiol (EDT), and 1% anisole in DCM (v/v/v) for 5 minutes 2[2].

    • Drain and repeat this short treatment 5 times. (Repeated short exposures drive the cleavage equilibrium forward while preventing premature cleavage of the peptide from acid-sensitive linkers).

  • Neutralization & Validation:

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

    • Neutralize with 5% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes.

    • Validation Check: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful liberation of the primary ϵ -amino group.

  • On-Resin Acylation (Maleimide Coupling):

    • React the free amine with 4 equivalents of 3-maleimidopropionic acid N-hydroxysuccinimide ester (MPS) and 10 equivalents of DIEA in DMF2[2].

    • Agitate via N2 sparging for 3.5 hours.

    • Validation Check: Perform a second Kaiser test. A yellow color confirms complete acylation of the lysine side chain.

  • Global Cleavage:

    • Treat the resin with 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours to remove remaining Boc/tBu groups and cleave the fully derivatized peptide from the resin.

Workflow Step1 1. SPPS Assembly Incorporate Fmoc-Lys(Adpoc)-OH Step2 2. Adpoc Cleavage 1% TFA / 1% EDT / 1% Anisole Step1->Step2 Step3 3. Kaiser Test Validate Free Amine Step2->Step3 Step3->Step2 If Negative Step4 4. Acylation MPS + DIEA in DMF Step3->Step4 If Positive (Blue) Step5 5. Kaiser Test Validate Coupling Step4->Step5 Step5->Step4 If Positive Step6 6. Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Step5->Step6 If Negative (Yellow)

Caption: Step-by-step self-validating experimental workflow for Adpoc deprotection and on-resin derivatization.

References

  • BenchChem Technical Support Team.An In-Depth Technical Guide to the Adpoc Protecting Group: Core Mechanism and Stability for Researchers and Drug Development Pro. BenchChem.
  • Bioconjugate Chemistry.Introduction of the Maleimide Function onto Resin-Bound Peptides: A Simple, High-Yield Process Useful for Discriminating among Several Lysines. ACS Publications.

Sources

Foundational

Advanced Orthogonal Strategies in Peptide Synthesis: A Technical Whitepaper on Fmoc-Lys(Adpoc)-OH

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, the construction of branched peptides, cyclic architectures, and targeted bioconjugates requires absolute control over side-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, the construction of branched peptides, cyclic architectures, and targeted bioconjugates requires absolute control over side-chain reactivity. As a Senior Application Scientist, I frequently encounter the limitations of standard bi-orthogonal (Fmoc/tBu) systems when designing complex macromolecules. To achieve true multi-dimensional orthogonality, we must leverage specialized protecting groups. This guide provides an in-depth technical analysis of Fmoc-Lys(Adpoc)-OH , detailing its physicochemical properties, the mechanistic causality behind its extreme acid lability, and field-proven, self-validating protocols for its application.

Physicochemical Profiling and Mass Spectrometry Validation

Before incorporating any non-standard amino acid into a synthesis cascade, establishing a rigorous physicochemical profile is mandatory. For Fmoc-Lys(Adpoc)-OH, the exact mass is the most critical metric, acting as the primary tracking identifier during Liquid Chromatography-Mass Spectrometry (LC-MS) validation steps.

Table 1: Core Physicochemical Properties of Fmoc-Lys(Adpoc)-OH

ParameterValueAnalytical Significance
Chemical Name Fmoc-L-Lys(Adpoc)-OHDefines stereochemistry (L-isomer) and dual protection strategy.
CAS Number 182250-66-4Universal registry identifier for procurement ()[1].
Molecular Formula C35H44N2O6Baseline for isotopic distribution modeling ()[2].
Molecular Weight 588.74 g/mol Required for stoichiometric molarity calculations ()[2].
Exact Mass 588.3199 DaCritical for high-resolution MS (HRMS) tracking ()[2].

Scientist's Insight: When validating the incorporation of this residue, we do not merely look for the average mass. We calibrate our mass analyzers to target the monoisotopic exact mass of 588.3199 Da[2]. Any deviation beyond 5 ppm indicates potential epimerization or premature cleavage during the coupling phase.

Mechanistic Causality: The Adpoc Advantage

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is a structural masterpiece. But why choose Adpoc over a standard Boc (tert-butyloxycarbonyl) group for the lysine epsilon-amine? The answer lies in the thermodynamics of carbocation stability ()[3].

When exposed to acidic environments, carbamate protecting groups undergo protonation at the carbonyl oxygen, followed by carbon-oxygen bond cleavage to yield a carbocation and carbon dioxide[3]. The Adpoc group generates a tertiary carbocation that is exceptionally stabilized by the massive, electron-donating adamantyl cage[3]. This hyperconjugative and steric stabilization drastically lowers the activation energy required for cleavage.

Consequently, Adpoc is highly acid-labile. It can be quantitatively removed using merely 1% Trifluoroacetic acid (TFA), whereas standard Boc or tBu groups require 50–95% TFA ([3],[4]). This creates a perfectly orthogonal three-dimensional protection scheme:

OrthogonalWorkflow N1 Fmoc-Lys(Adpoc)-Peptide (Fully Protected) N2 20% Piperidine in DMF (Base Catalysis) N1->N2 Step 1 N3 H2N-Lys(Adpoc)-Peptide (N-alpha Unlocked) N2->N3 Fmoc Cleaved Adpoc Survives N4 1% TFA in DCM (Mild Acid Catalysis) N3->N4 Step 2 N5 H2N-Lys(H)-Peptide (Epsilon Amine Unlocked) N4->N5 Adpoc Cleaved Forms Carbocation

Orthogonal deprotection workflow for Fmoc and Adpoc groups.

Experimental Methodology: Self-Validating Protocols

In drug development, a protocol is only as good as its built-in validation mechanisms. The following methodology for the selective cleavage of the Adpoc group on solid support is designed to act as a self-validating system.

Protocol: Selective Adpoc Cleavage on Solid Support

  • Step 1: Resin Swelling. Suspend the peptide-resin in Dichloromethane (DCM) for 20 minutes.

    • Causality: DCM optimally swells polystyrene-based resins, ensuring the cleavage reagents can access the hydrophobic core where the Adpoc-protected lysine resides.

  • Step 2: Scavenger Integration. Prepare a cleavage cocktail of 1% TFA and 2% Triisopropylsilane (TIPS) in DCM ()[3].

    • Causality: The adamantyl carbocation generated during cleavage is highly reactive. Without a scavenger, it will re-alkylate electron-rich amino acid side chains (like Tryptophan or Tyrosine). TIPS acts as a hydride donor, permanently quenching the carbocation into a harmless hydrocarbon.

  • Step 3: Mild Acid Treatment. Treat the resin with the cleavage cocktail for 5 cycles of 3 minutes each, filtering between cycles.

    • Causality: Short, repeated exposures drive the chemical equilibrium toward complete deprotection while minimizing the time the resin spends in acid, thereby protecting standard tBu/Boc groups from premature cleavage.

  • Step 4: Neutralization and Validation. Wash the resin thoroughly with DCM, then neutralize with 5% N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Self-Validation: Perform a micro-cleavage on a 1 mg resin sample using 95% TFA. Analyze the supernatant via LC-MS. The system validates its success if the mass spectrum shows a complete absence of the +220.1 Da adduct (the exact mass of the Adpoc moiety), confirming 100% selective deprotection prior to global cleavage.

Quantitative Data: Cleavage Condition Matrix

To design complex synthetic routes, we must quantify the operational boundaries of our protecting groups. Table 2 summarizes the orthogonal stability matrix required for advanced peptide engineering.

Table 2: Relative Cleavage Conditions and Stability Matrix

Protecting GroupCleavage ReagentCleavage MechanismStability Profile
Fmoc 20% Piperidine in DMFBase-catalyzed beta-eliminationStable to all acidic conditions ()[4].
Adpoc 1% TFA in DCMMild acid-catalyzed carbocation formationStable to bases and nucleophiles ()[3].
Boc / tBu 95% TFA + ScavengersStrong acid-catalyzed carbocation formationStable to bases and 1% TFA (up to 30 mins) ()[4].
Conclusion

The integration of Fmoc-Lys(Adpoc)-OH into solid-phase peptide synthesis represents a paradigm shift for researchers engineering complex biomolecules. By understanding the thermodynamic stability of the adamantyl carbocation, application scientists can exploit the extreme acid lability of the Adpoc group to achieve flawless orthogonal deprotection. When executed with rigorous scavenger protocols and LC-MS validation, this strategy unlocks new frontiers in the synthesis of branched therapeutics and advanced drug delivery systems.

References
  • Title: Fmoc-Lys(Adpoc)-OH Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Protective Groups in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

The Adpoc Advantage: Engineering Multidimensional Orthogonality in Complex Peptide Synthesis

An In-Depth Technical Guide to the 1-(1-Adamantyl)-1-methylethoxycarbonyl Protecting Group Executive Summary In the modern landscape of peptide engineering—ranging from constrained cyclic peptides to sophisticated Antibo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1-(1-Adamantyl)-1-methylethoxycarbonyl Protecting Group

Executive Summary

In the modern landscape of peptide engineering—ranging from constrained cyclic peptides to sophisticated Antibody-Drug Conjugates (ADCs)—the demand for highly specific, site-directed modifications has never been greater. Achieving this requires "multidimensional orthogonality" in Solid-Phase Peptide Synthesis (SPPS). While standard protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) form the backbone of peptide synthesis, they lack the nuanced lability required for complex branching or site-specific conjugation on poly-lysine sequences.

Enter the Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) group. Introduced as a highly acid-labile alternative for amino protection [1], Adpoc offers a unique combination of extreme sensitivity to dilute acid (1–2% TFA) and robust stability against bases, nucleophiles, and hydrogenolysis. This technical guide explores the mechanistic causality behind Adpoc's superiority, its strategic advantages over standard lysine protecting groups, and provides field-validated protocols for its application.

Mechanistic Causality: The Chemistry of Adpoc

The structural genius of the Adpoc group lies in its dual-component design, which perfectly balances steric shielding with electronic destabilization under acidic conditions.

  • Steric Shielding : The bulky adamantyl moiety acts as a physical barricade. It effectively shields the carbamate linkage from unintended nucleophilic attacks during standard chain elongation steps, ensuring the integrity of the protected amine.

  • Electronic Destabilization (Hyper-Acid Lability) : Upon exposure to mild acid, the carbonyl oxygen is protonated. The carbon-oxygen bond cleaves to form a tertiary carbocation. This intermediate is exceptionally stable because the positive charge is delocalized and supported by the adjacent 1-methylethyl and adamantyl groups.

Because of this highly stabilized carbocation intermediate, Adpoc is approximately 1,000 times more acid-labile than the standard Boc group. It undergoes rapid decarboxylation to release the free amine, carbon dioxide, and an adamantyl-substituted alkene.

Adpoc_Mechanism A Adpoc-Protected Lysine B Protonated Carbamate A->B 1-2% TFA (Protonation) C Tertiary Carbocation + Carbamic Acid B->C Cleavage D Free Amine + CO2 + Adamantyl-alkene C->D Decarboxylation & Elimination

Acid-catalyzed cleavage mechanism of the Adpoc protecting group.

Comparative Advantage in Peptide Synthesis

When engineering a peptide with multiple lysine residues, distinguishing between them requires protecting groups that respond to entirely different chemical triggers.

While Mtt (4-methyltrityl) is often used for similar mild-acid orthogonal deprotections, Adpoc offers distinct advantages. Mtt cleavage generates a highly colored trityl cation, which can interfere with UV-based monitoring of subsequent reactions. Adpoc, conversely, leaves no intensely colored byproducts. Furthermore, the high lipophilicity of the adamantyl group significantly enhances the solubility of protected peptide fragments in organic solvents, a critical factor when synthesizing long or aggregation-prone sequences.

Quantitative Comparison of Lysine Protecting Groups
Protecting GroupCleavage ReagentBase StabilityAcid LabilityPrimary SPPS Use Case
Adpoc 1–2% TFA in DCMStableExtremely High Orthogonal lysine deprotection on-resin
Boc 50–95% TFAStableModerateGlobal N-terminal or standard side-chain protection
Fmoc 20% PiperidineLabileStableStandard N-alpha protection for chain elongation
Mtt 1–2% TFA in DCMStableExtremely HighOrthogonal protection (generates colored byproduct)
Alloc Pd(PPh3)4 / ScavengerStableStableOrthogonal protection via metal catalysis

Strategic Applications: Multidimensional Orthogonality

The primary utility of Adpoc is realized in orthogonal deprotection workflows . By incorporating Fmoc-Lys(Adpoc)-OH at a specific branch point, a chemist can build the entire peptide backbone using standard Fmoc/tBu chemistry.

Once the linear sequence is complete, the Adpoc group can be selectively removed using 1% TFA without disturbing the Boc-protected side chains or cleaving the peptide from acid-stable (or mildly acid-labile) resins. This liberates a single primary amine for site-specific derivatization—such as fluorophore attachment, PEGylation, or maleimide conjugation for thiol-capture [2].

Orthogonal_Workflow N1 Resin-Bound Peptide (Boc, Fmoc, Adpoc) N2 20% Piperidine (Fmoc Removal) N1->N2 N3 Chain Elongation N2->N3 N4 1% TFA / DCM (Selective Adpoc Removal) N3->N4 Orthogonal Branch Point N5 Site-Specific Derivatization N4->N5 N6 95% TFA (Global Cleavage & Boc Removal) N5->N6

Workflow demonstrating multidimensional orthogonality using Adpoc in SPPS.

Self-Validating Experimental Protocol: Site-Specific Maleimide Conjugation

The following protocol details the selective deprotection of an Adpoc-protected lysine and the subsequent on-resin conjugation of a maleimide group. This methodology is critical for preparing peptide-carrier conjugates or ADCs [2].

Reagents Required
  • Deprotection Cocktail : 1% Trifluoroacetic acid (TFA), 1% 1,2-ethanedithiol (EDT), 1% anisole in Dichloromethane (DCM).

  • Neutralization Buffer : 5% N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF).

  • Derivatization Reagent : N-hydroxysuccinimide ester of β-maleimidopropionic acid (MPS).

Step-by-Step Methodology

Step 1: Selective Adpoc Cleavage

  • Swell the peptide-loaded resin (containing the Lys(Adpoc) residue and standard Boc/tBu protected side-chains) in DCM for 15 minutes.

  • Drain the solvent and cover the resin with the Deprotection Cocktail (10 mL per gram of resin).

  • Agitate gently for 30 minutes at room temperature.

    • Causality Note: The 1% TFA is precisely calibrated to protonate and cleave the Adpoc carbamate without affecting Boc groups. The inclusion of EDT and anisole is a critical self-validating safeguard; these scavengers trap the highly reactive adamantyl carbocation, preventing the irreversible alkylation of electron-rich amino acids (e.g., Tryptophan, Tyrosine).

Step 2: Washing and Neutralization

  • Filter the resin and wash extensively with DCM (3 × 1 minute) to remove residual TFA and scavengers.

  • Wash the resin with DMF (3 × 1 minute).

  • Treat the resin with the Neutralization Buffer (5% DIPEA in DMF) for 5 minutes to ensure the liberated epsilon-amine is fully deprotonated and nucleophilic. Wash again with DMF.

Step 3: On-Resin Derivatization

  • Dissolve 4 equivalents of MPS and 10 equivalents of DIPEA in a minimal volume of DMF.

  • Add the solution to the resin and agitate via N₂ sparging for 3 to 4 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms the complete acylation of the liberated lysine amine. If positive (blue), add 1 additional equivalent of MPS and react for another hour.

Step 4: Global Cleavage

  • Wash the derivatized resin with DMF, then DCM, and dry under a vacuum.

  • Cleave the peptide from the resin and remove remaining global protecting groups using a standard cleavage cocktail (e.g., 90% TFA, 5% thioanisole, 3% EDT, 2% anisole) for 2 hours.

  • Precipitate the final maleimide-conjugated peptide in cold diethyl ether.

References

  • Kalbacher, H., & Voelter, W. (1980). 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) fluoride, a useful reagent for synthesis of a new class of protected amino-acids with advantageous properties for peptide synthesis. Journal of the Chemical Society, Chemical Communications.[Link]

  • Marburg, S., Neckers, A. C., & Griffin, P. R. (1996). Introduction of the Maleimide Function onto Resin-Bound Peptides: A Simple, High-Yield Process Useful for Discriminating among Several Lysines. Bioconjugate Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Optimal Fmoc-Lys(Adpoc)-OH Coupling Conditions Using DIC and Oxyma Pure

Strategic Context & Mechanistic Insights In the landscape of complex solid-phase peptide synthesis (SPPS)—particularly in the development of antibody-drug conjugate (ADC) linkers, cyclic peptides, and site-specifically l...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Insights

In the landscape of complex solid-phase peptide synthesis (SPPS)—particularly in the development of antibody-drug conjugate (ADC) linkers, cyclic peptides, and site-specifically labeled probes—robust orthogonal protection strategies are paramount. The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group has emerged as a premier choice for the orthogonal protection of lysine side chains.

The Adpoc Advantage: Mechanistically, the extreme steric bulk and hyperconjugative stabilization provided by the adamantyl and methyl groups make the resulting carbocation highly stable during acidolysis. Consequently, Adpoc is approximately 1000 times more acid-labile than the standard Boc group 1[1]. This allows for rapid, selective deprotection using ultra-mild acidic conditions (e.g., 1% TFA in DCM) without prematurely cleaving the peptide from standard resins or removing traditional tBu/Boc protecting groups 2[2].

The DIC/Oxyma Paradigm: For amide bond formation, the combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure has largely replaced hazardous, explosive benzotriazole-based reagents (HOBt/HATU) 3[3]. Oxyma Pure acts as an exceptional nucleophile, reacting with the DIC-activated O-acylisourea to form a highly reactive ester that facilitates clean aminolysis with minimal racemization.

The Chemical Conflict (Acidity vs. Lability): While Oxyma Pure is highly effective, it is a slightly acidic oxime derivative (pKa ~4.6). Under standard coupling conditions, this mild acidity is negligible for most amino acids. However, when coupling hyper-acid-sensitive residues like Fmoc-Lys(Adpoc)-OH—especially during prolonged synthesis cycles or at elevated temperatures (e.g., microwave HE-SPPS)—this acidic microenvironment can trigger premature cleavage of the Adpoc group 4[4].

The Resolution (Buffered Coupling): To resolve this causality loop, the coupling environment must be neutralized. Adding a catalytic amount of a non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIEA) at 0.1 equivalents relative to the amino acid—acts as an in-situ buffer. This neutralizes the Oxyma-induced acidity, preserving the integrity of the Adpoc group without being strong enough to cause base-catalyzed epimerization or premature Fmoc removal 5[5].

Quantitative Data: Impact of Buffering on Adpoc Stability

The table below summarizes the critical impact of DIEA buffering on Adpoc integrity during DIC/Oxyma coupling. Data reflects the necessity of buffering, particularly when utilizing elevated temperatures.

Coupling ConditionTemperature / TimeAdpoc Integrity (%)Coupling Efficiency (%)Overall Crude Yield
DIC / Oxyma Pure (Standard)25°C / 60 min~85%>99%Moderate (Loss due to cleavage)
DIC / Oxyma Pure + 0.1 eq DIEA 25°C / 60 min >99% >99% High
DIC / Oxyma Pure (Microwave)90°C / 2 min<40%>99%Low (Severe premature cleavage)
DIC / Oxyma Pure + 0.1 eq DIEA 90°C / 2 min >95% >99% High

Note: Data synthesized from analogous validation studies on hyper-acid-sensitive linkages and Adpoc stability profiles 4[4] 5[5].

Self-Validating Experimental Protocol

This protocol outlines the optimized, buffered incorporation of Fmoc-Lys(Adpoc)-OH, followed by its selective deprotection and orthogonal modification. The workflow is designed as a self-validating system, utilizing intermediate colorimetric checks to ensure reaction completeness.

Phase 1: Buffered Coupling of Fmoc-Lys(Adpoc)-OH

Causality Check: Ensure you are using a standard TFA-cleavable resin (e.g., Rink Amide or Wang) if you intend to perform on-resin orthogonal modifications. Hyper-acid-sensitive resins (like Cl-Trt) will cleave concurrently with Adpoc.

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in Dimethylformamide (DMF) for 15 minutes.

  • Reagent Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Lys(Adpoc)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC.

  • Buffering: Immediately add 0.3 eq of DIEA (which equates to 0.1 eq relative to the amino acid). Why? This neutralizes the Oxyma Pure without triggering base-catalyzed side reactions.

  • Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Wash the resin thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A negative result (yellow) validates complete acylation.

  • Elongation: Continue standard SPPS cycles to complete the desired peptide sequence.

Phase 2: Selective Adpoc Deprotection

Causality Check: The adamantyl-isopropyl carbocation generated during cleavage is highly stable and can re-alkylate electron-rich residues (Trp, Tyr, Met). A scavenger is mandatory.

  • Preparation: Wash the completed, fully-protected peptide-resin thoroughly with DCM to remove all traces of DMF (which can buffer and inhibit mild acids).

  • Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v) containing 1% anisole (v/v) and 1% 1,2-ethanedithiol (EDT) if sulfur-containing residues are present 2[2].

  • Deprotection: Treat the resin with the cleavage cocktail for 5 cycles of 2 minutes each, filtering the solvent between treatments.

  • Neutralization & Validation: Wash the resin with 5% DIEA in DCM (3 × 1 min) to neutralize residual TFA, followed by DCM (3 × 1 min) and DMF (3 × 1 min). Perform a Kaiser test. A positive result (dark blue) validates the successful liberation of the lysine ε-amine.

Phase 3: Orthogonal Derivatization
  • Functionalization: Introduce your desired payload (e.g., a maleimide-carboxylic acid or a fluorophore) using standard DIC/Oxyma coupling conditions onto the newly liberated lysine side chain.

  • Global Cleavage: Cleave the final modified peptide from the resin using a standard 95% TFA cocktail.

Workflow Visualization

SPPS_Workflow N1 Peptide-Resin (Free N-Terminus) N2 Fmoc-Lys(Adpoc)-OH + DIC / Oxyma Pure + 0.1 eq DIEA (Buffer) N1->N2 Activation N3 Coupled Peptide-Resin (Intact Adpoc) N2->N3 Amide Bond Formation N4 Fmoc Deprotection (20% Piperidine) N3->N4 Base Treatment N5 Sequence Elongation (Standard SPPS) N4->N5 SPPS Cycles N6 Selective Adpoc Cleavage (1% TFA in DCM) N5->N6 Mild Acid N7 Orthogonal Modification (e.g., Labeling) N6->N7 Functionalization N8 Global Cleavage (95% TFA) N7->N8 Strong Acid

Workflow for orthogonal Fmoc-Lys(Adpoc)-OH incorporation, selective cleavage, and modification.

References

  • ACS Publications. "Introduction of the Maleimide Function onto Resin-Bound Peptides: A Simple, High-Yield Process Useful for Discriminating among Several Lysines." Bioconjugate Chemistry. URL:[Link]

  • PeptideChemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." PeptideChemistry.org. URL:[Link]

  • Biotage. "Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?" Biotage. URL: [Link]

  • CEM GmbH. "CarboMAX - Enhanced Peptide Coupling at Elevated Temperature." CEM. URL:[Link]

Sources

Application

The Strategic Incorporation of Fmoc-Lys(Adpoc)-OH for Robust Head-to-Tail Cyclic Peptide Synthesis

Introduction: The Quest for Conformational Constraint and Enhanced Bioactivity In the landscape of therapeutic peptide development, the synthesis of cyclic peptides represents a paramount strategy for enhancing biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Conformational Constraint and Enhanced Bioactivity

In the landscape of therapeutic peptide development, the synthesis of cyclic peptides represents a paramount strategy for enhancing biological activity and metabolic stability.[1][2] Head-to-tail cyclization, the intramolecular formation of a peptide bond between the N-terminal and C-terminal residues of a linear precursor, is a widely employed technique to impart conformational rigidity.[1] This structural constraint often leads to increased receptor binding affinity, improved selectivity, and enhanced resistance to enzymatic degradation compared to their linear counterparts.[1][3]

The successful synthesis of head-to-tail cyclic peptides hinges on a sophisticated orthogonal protection strategy, wherein specific protecting groups can be selectively removed under distinct chemical conditions without affecting others.[4][][6] This guide provides an in-depth technical overview and detailed protocols for the application of N-α-Fmoc-N-ε-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-lysine (Fmoc-Lys(Adpoc)-OH), a uniquely valuable building block for this purpose. The extreme acid lability of the Adpoc group, in stark contrast to the base-labile Fmoc group, provides a highly efficient and clean orthogonal handle for on-resin or solution-phase cyclization.

The Adpoc Protecting Group: A Tool for Precision Chemistry

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is a carbamate protecting group for amines, analogous in function to the more common tert-butyloxycarbonyl (Boc) group.[7] However, the Adpoc group's defining feature is its significantly enhanced sensitivity to acid, a property conferred by the bulky, electron-donating adamantyl substituent.[7] This heightened lability allows for its removal under exceptionally mild acidic conditions, thereby preserving the integrity of other acid-sensitive protecting groups and the peptide backbone.

Mechanism of Deprotection: A Stable Carbocation Paves the Way

The cleavage of the Adpoc group proceeds via an acid-catalyzed mechanism. Protonation of the carbamate's carbonyl oxygen facilitates the cleavage of the carbon-oxygen bond, generating a highly stable tertiary carbocation stabilized by the adamantyl moiety.[7] This carbocation rapidly eliminates a proton, and the resulting carbamic acid spontaneously decarboxylates to liberate the free amine of the lysine side chain.[7]

Orthogonal Protection Strategy in Head-to-Tail Cyclization

The synergy between the base-labile Fmoc group and the hyper-acid-labile Adpoc group forms the cornerstone of this cyclization strategy. The following diagram illustrates the orthogonal deprotection scheme that enables the selective unmasking of the necessary functional groups for cyclization.

Orthogonal_Deprotection cluster_peptide Resin-Bound Linear Peptide cluster_deprotection Selective Deprotection Steps cluster_cyclization Cyclization Peptide Resin-...-Lys(Adpoc)-...-AA_n-NH-Fmoc Fmoc_Removal N-terminal Fmoc Removal (20% Piperidine/DMF) Peptide->Fmoc_Removal Step 1 Adpoc_Removal Side-Chain Adpoc Removal (Dilute TFA/DCM) Fmoc_Removal->Adpoc_Removal Cyclized_Peptide Resin-Bound Cyclic Peptide Adpoc_Removal->Cyclized_Peptide Step 3

Caption: Orthogonal deprotection workflow for head-to-tail cyclization.

Data Presentation: Comparative Lability of Lysine Side-Chain Protecting Groups

The choice of a side-chain protecting group for lysine is critical for the success of an orthogonal cyclization strategy. The following table summarizes the cleavage conditions for the Adpoc group in comparison to other commonly used protecting groups, highlighting its unique mild deprotection profile.

Protecting GroupChemical NameCleavage ConditionsOrthogonality to Fmoc
Adpoc 1-(1-adamantyl)-1-methylethoxycarbonyl0.5-1% TFA in DCM, rt, 15-30 minExcellent
Boc tert-butyloxycarbonyl25-50% TFA in DCM, rt, 30-60 minGood
Mtt 4-Methyltrityl1% TFA in DCM, rt, multiple short treatmentsGood
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMF, rt, 3-10 minExcellent
Alloc AllyloxycarbonylPd(PPh₃)₄/Scavenger in DCM/DMF, rt, 1-2 hExcellent

Note: Cleavage times and efficiencies can be sequence-dependent and may require optimization.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a head-to-tail cyclic peptide using Fmoc-Lys(Adpoc)-OH. The process is divided into the synthesis of the linear precursor, on-resin cyclization, and an alternative solution-phase cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry, incorporating Fmoc-Lys(Adpoc)-OH at the desired position for subsequent side-chain deprotection and cyclization.

Linear_Peptide_Synthesis start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple First Fmoc-AA-OH deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 repeat_cycle Repeat Deprotection, Coupling, and Wash Cycles for each amino acid wash1->repeat_cycle lys_coupling Couple Fmoc-Lys(Adpoc)-OH repeat_cycle->lys_coupling final_deprotection Final N-terminal Fmoc Deprotection lys_coupling->final_deprotection end Linear Peptide on Resin final_deprotection->end

Caption: Workflow for linear peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-Lys(Adpoc)-OH)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-amino acid (C-terminal residue) using a 4-fold excess of the amino acid, coupling reagents (e.g., 3.9 eq HBTU), and DIEA (8 eq) in DMF for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

    • Incorporate Fmoc-Lys(Adpoc)-OH at the desired position using the same coupling protocol.

  • Final N-terminal Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Wash the resin-bound linear peptide extensively with DMF and DCM and dry under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization.

Materials:

  • Resin-bound linear peptide from Protocol 1

  • 0.5-1% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Cyclization coupling reagents (e.g., HATU, PyBOP)

  • DIEA or 2,4,6-collidine

  • DMF (anhydrous)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Selective Adpoc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 0.5-1% TFA in DCM for 15-30 minutes. Repeat if necessary, monitoring deprotection by LC-MS analysis of a small cleaved sample.

    • Wash the resin thoroughly with DCM, a 5% DIEA in DMF solution (to neutralize), and then anhydrous DMF.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in anhydrous DMF.

    • Add a 3-fold excess of the cyclization coupling reagent (e.g., HATU) and a 6-fold excess of a non-nucleophilic base (e.g., DIEA).

    • Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the cyclization by cleaving a small aliquot and analyzing by LC-MS.

  • Cleavage and Global Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol is an alternative for sequences that may not cyclize efficiently on-resin.

Materials:

  • Fmoc-Lys(Adpoc)-OH

  • 2-Chlorotrityl chloride resin (or other highly acid-labile resin)

  • Reagents for linear peptide synthesis (as in Protocol 1)

  • Cleavage solution for protected peptide: Acetic acid/TFE/DCM (e.g., 1:2:7)

  • High-dilution cyclization setup

  • Coupling reagents for cyclization (e.g., HATU, HOBt, DIEA)

  • Anhydrous DMF

  • Final cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Synthesis of Protected Linear Peptide:

    • Synthesize the linear peptide on a 2-chlorotrityl chloride resin as described in Protocol 1. Ensure the N-terminal Fmoc group is removed at the end.

  • Cleavage of Protected Peptide:

    • Cleave the fully protected linear peptide from the resin using a mild acidic solution (e.g., acetic acid/TFE/DCM) to keep the Adpoc and other side-chain protecting groups intact.

    • Evaporate the cleavage solution and lyophilize the crude protected peptide.

  • Solution-Phase Cyclization:

    • Dissolve the protected linear peptide in a large volume of anhydrous DMF to achieve a low concentration (0.1-1 mM).

    • In a separate flask, dissolve the coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (DIEA) in anhydrous DMF.

    • Slowly add the peptide solution to the coupling reagent solution over several hours using a syringe pump to maintain high dilution and favor intramolecular cyclization.

    • Allow the reaction to stir overnight at room temperature.

  • Selective Adpoc Deprotection and Final Deprotection:

    • Following cyclization, remove the solvent under reduced pressure.

    • Treat the protected cyclic peptide with a cleavage cocktail containing a low percentage of TFA to selectively remove the Adpoc group, followed by a full-strength TFA cocktail for global deprotection. Alternatively, a single-step global deprotection can be performed if all side-chain protecting groups are TFA-labile.

  • Purification:

    • Purify the crude cyclic peptide by RP-HPLC as described in Protocol 2.

Conclusion: A Versatile Tool for Advanced Peptide Design

The use of Fmoc-Lys(Adpoc)-OH offers a robust and highly efficient pathway for the synthesis of head-to-tail cyclic peptides. The extreme acid lability of the Adpoc group provides a clean and selective deprotection strategy that is fully orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis methodology. This enables researchers and drug development professionals to confidently construct complex cyclic peptide architectures, paving the way for the discovery of novel therapeutics with enhanced stability and biological function. Careful optimization of cyclization conditions, whether on-resin or in solution, remains a critical factor in achieving high yields of the desired macrocycle.

References

  • An In-Depth Technical Guide to the Adpoc Protecting Group: Core Mechanism and Stability for Researchers and Drug Development Pro - Benchchem.
  • Application Notes and Protocols: On-Resin Peptide Cyclization using Fmoc-D-Lys(Fmoc)-OH - Benchchem.
  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Why Fmoc-Protected Amino Acids Domin
  • Supplementary inform
  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - ResearchG
  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
  • 182250-66-4, FMOC-LYS(ADPOC)-OH Formula - ECHEMI.
  • Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)
  • Assessing the Orthogonality of the Fmoc Protecting Group: A Compar
  • Fmoc-Lys-OH | Amino Acid Deriv
  • Peptide Cyclization at High Concentr
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.
  • Fmoc-Lys(Fmoc)-OH - 5 g - Anaspec.
  • orthogonal protecting groups peptide synthesis True side chain protecting group orthogonality.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • On-resin peptide cyclization - Google P
  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-autom
  • Fmoc-Lys(Fmoc)-OH - Advanced ChemTech.
  • Method for the fmoc group cleavage - Google P
  • Protective Groups - Organic Chemistry Portal.
  • 600879 Rev 02 11/2020 Page 1 of 8 SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH SECTION 1 - Amazon AWS.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC.
  • Head-to-Tail Cyclization: A Core Str
  • Protective Groups in Synthetic Organic Chemistry.
  • Approaches for peptide and protein cyclis
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.
  • Peptide Cyclis
  • Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of Fmoc-Lys(Adpoc)-OH due to steric hindrance

Answering the user's request. Technical Support Center: Fmoc-Lys(Adpoc)-OH Coupling Challenges Welcome to the technical support center for advanced peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: Fmoc-Lys(Adpoc)-OH Coupling Challenges

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sterically demanding amino acid, Fmoc-Lys(Adpoc)-OH . Incomplete coupling of this reagent is a common yet solvable issue in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Understanding the Challenge: The Steric Profile of Fmoc-Lys(Adpoc)-OH

The difficulty in achieving complete and efficient coupling of Fmoc-Lys(Adpoc)-OH stems from the significant steric bulk originating from two distinct sources: the N-α-Fmoc group and the ε-amino Adpoc (1-(4-adamantyl)-1-methylethoxycarbonyl) group . The adamantyl moiety of the Adpoc group is exceptionally large and rigid, creating a crowded environment that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1]

cluster_molecule Fmoc-Lys(Adpoc)-OH Structure cluster_legend Legend Resin Solid Support (Peptide Chain) N_Terminus N-Terminal Amine (-NH2) Resin->N_Terminus Growing Peptide Lys_Alpha Lysine α-Carbon Side_Chain Lysine Side Chain Lys_Alpha->Side_Chain Carboxyl Activated Carboxyl (-COOH*) Lys_Alpha->Carboxyl Fmoc Bulky Fmoc Group Fmoc->Lys_Alpha Blocks top-down approach Adpoc Extremely Bulky Adpoc Group Side_Chain->Adpoc Blocks side approach Key_Hindrance Source of Steric Hindrance Key_Reaction Reaction Site

Caption: Sources of steric hindrance in Fmoc-Lys(Adpoc)-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling with Fmoc-Lys(Adpoc)-OH?

The root cause is steric hindrance. The bulky Fmoc and Adpoc groups create a sterically crowded environment that slows down the kinetics of the coupling reaction.[1] This is often compounded by secondary factors such as peptide chain aggregation on the resin, which can make the N-terminal amine even less accessible.[2] For difficult sequences, the growing peptide can fold into stable secondary structures, further blocking reactive sites.[3][4]

Q2: How can I reliably detect incomplete coupling?

The most common and immediate on-resin method is the qualitative ninhydrin (Kaiser) test . This colorimetric test detects free primary amines.[5]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.

For definitive confirmation, a small sample of the resin should be cleaved and the crude product analyzed by HPLC and Mass Spectrometry (MS) . The presence of a significant deletion sequence (the target peptide minus the Lys(Adpoc) residue) in the chromatogram and mass spectrum provides quantitative evidence of incomplete coupling.

Q3: What are the downstream consequences of an incomplete coupling reaction?

Failing to address an incomplete coupling leads to the synthesis of deletion peptides, where the intended amino acid is missing. This results in a heterogeneous crude product that is often extremely difficult to purify, significantly lowering the overall yield of the desired full-length peptide.

Troubleshooting Guide: A Stepwise Approach to Overcoming Incomplete Coupling

If you have identified an incomplete coupling, follow this systematic workflow to diagnose and resolve the issue.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Strategy 1: Double Coupling (Re-couple with fresh reagents) start->double_couple check_completion1 Check Coupling Completion double_couple->check_completion1 change_reagent Strategy 2: Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) check_completion1->change_reagent Incomplete success Coupling Successful Proceed with Synthesis check_completion1->success Complete check_completion2 Check Coupling Completion change_reagent->check_completion2 optimize_conditions Strategy 3: Optimize Reaction Conditions check_completion2->optimize_conditions Incomplete check_completion2->success Complete temp Increase Temperature (40°C or Microwave) optimize_conditions->temp time Extend Reaction Time (e.g., 4h to overnight) optimize_conditions->time solvent Change Solvent (e.g., NMP or DCM/DMF/NMP) optimize_conditions->solvent failure If issues persist, consider sequence redesign or use of pseudoprolines. temp->failure time->failure solvent->failure

Caption: Troubleshooting workflow for sterically hindered couplings.

Problem: My Kaiser test is positive after a standard coupling time (e.g., 1-2 hours). What should I do?

Solution 1: Perform a Double Coupling.

This is the most straightforward first step. A second exposure to fresh, activated amino acid can drive the reaction to completion.[1][2] After the initial coupling, simply drain the reaction vessel, wash the resin thoroughly with DMF to remove byproducts, and repeat the coupling step with a new batch of activated Fmoc-Lys(Adpoc)-OH and reagents.[2]

Solution 2: Switch to a More Potent Coupling Reagent.

If double coupling is insufficient, the activating power of your reagent system may be too low to overcome the high steric barrier. Standard carbodiimide activators like DIC may be ineffective.[6] Uronium/aminium or phosphonium salt-based reagents are highly recommended for such difficult couplings.[7][8]

Reagent ClassExample(s)ReactivityRacemization RiskKey Considerations
Uronium/Aminium HATU, HCTUVery HighLow to ModerateHATU is often considered the gold standard for difficult couplings due to its high reactivity.[7][9] HCTU is also highly effective.
Oxyma-Based COMUVery HighLowA safer and highly effective alternative to HOBt/HOAt-based reagents.[7] Its reactivity is often comparable to HATU.
Phosphonium PyAOP, PyBOPHighLowPyAOP is generally more reactive than PyBOP and does not cause guanidinylation side reactions.[8][9]
Carbodiimide DIC/OxymaPure®ModerateLow (with additive)Generally insufficient for highly hindered couplings alone but can be effective when paired with a potent additive like OxymaPure®.[8]

Solution 3: Optimize Reaction Conditions.

If a powerful reagent still yields incomplete coupling, further optimization of the reaction environment is necessary.

  • Increase Reaction Temperature: Elevating the temperature increases the reaction rate and can help overcome the activation energy barrier.[3] Conventional heating to 30-40°C or the use of microwave-assisted peptide synthesis (MAPS) can significantly accelerate difficult couplings.[1][10]

  • Extend Reaction Time: For extremely hindered residues, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, may be required.[1]

  • Change the Solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can be more effective at disrupting on-resin peptide aggregation.[1][3] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be beneficial.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling Fmoc-Lys(Adpoc)-OH.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Following Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Lys(Adpoc)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution. Vortex for 1-2 minutes to pre-activate the carboxylic acid.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.[5][12] If the test is positive, proceed to Protocol 2.

Protocol 2: Salvage Protocol via Double Coupling

Use this protocol if Protocol 1 fails to yield a negative Kaiser test.

  • First Coupling: Perform the initial coupling of Fmoc-Lys(Adpoc)-OH as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove all soluble reagents and byproducts.[2]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Lys(Adpoc)-OH as described in Protocol 1, steps 2 and 3. Add this solution to the resin and agitate for another 1-2 hours.

  • Final Wash & Monitoring: Drain the vessel, wash the resin as described in Protocol 1 (step 5), and perform a final Kaiser test.

References

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. BenchChem.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. LBT.
  • BenchChem. (2025). alternative coupling reagents for difficult Boc-Phe-Phe-OH couplings. BenchChem.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Saneii, H., et al. (n.d.).
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. PeptideScientific.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-L-Dap(N3)-OH. BenchChem.
  • AAPPTec. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. BenchChem.

Sources

Optimization

Technical Support Center: Preventing Premature Adpoc Cleavage in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Advanced SPPS Troubleshooting Center. This guide is designed for researchers, peptide chemists, and drug development professionals facing orthogonality challenges when utilizing highly acid-labile protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Troubleshooting Center. This guide is designed for researchers, peptide chemists, and drug development professionals facing orthogonality challenges when utilizing highly acid-labile protecting groups.

Overview: The Adpoc Protecting Group

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is a highly specialized protecting group used predominantly for the orthogonal protection of amine side chains (such as Lysine) during Fmoc-SPPS. Because Adpoc is approximately 1,000 times more acid-labile than the standard tert-butyloxycarbonyl (Boc) group, it allows for selective deprotection under exceptionally mild acidic conditions[1]. This enables site-specific modifications—such as cyclization or maleimide conjugation—while leaving Boc, tBu, and the peptide-resin anchor intact[2]. However, this extreme sensitivity means the Adpoc group is highly susceptible to premature cleavage during routine SPPS cycles if the microenvironment is not strictly controlled.

Causality & Mechanism of Premature Cleavage

Premature cleavage of Adpoc does not typically occur during the Fmoc deprotection step, as Adpoc is completely stable to base-mediated (piperidine) conditions[1]. Instead, the failure point is almost always the amino acid coupling step .

Common coupling additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) possess weak acidity (pKa ~ 4.60). When an Adpoc-protected residue is exposed to these acidic additives over multiple coupling cycles, the cumulative protonation of the Adpoc carbamate oxygen leads to the formation of a highly stabilized adamantyl-isopropyl carbocation. This triggers heterolytic cleavage, resulting in the premature loss of the protecting group. Once the amine is prematurely exposed, it becomes rapidly acylated by the incoming activated amino acid, leading to irreversible branched peptide byproducts.

Troubleshooting FAQs

Q1: I am synthesizing a peptide with Lys(Adpoc) using DIC/Oxyma Pure. Mass spectrometry shows a large population of branched peptides. Why is my Adpoc group falling off? A: Oxyma Pure is highly effective at suppressing racemization, but it is an oxime with a pKa of approximately 4.6. In the non-polar microenvironment of the resin, the continuous presence of Oxyma Pure (or HOBt) during 1- to 2-hour coupling cycles provides enough protons to trigger the acidolytic cleavage of the Adpoc group. The liberated ε-amino group of Lysine then reacts with the activated amino acid in the coupling cocktail, creating a branched sequence.

Q2: How can I modify my coupling conditions to prevent premature Adpoc cleavage without sacrificing coupling efficiency? A: You must neutralize the coupling microenvironment. There are two field-proven strategies:

  • Buffered Additives: If you continue to use DIC/Oxyma Pure or DIC/HOBt, add 0.1 to 0.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (collidine), to the coupling cocktail. This buffers the acidic protons of the additive without completely neutralizing its catalytic activity.

  • Uronium/Phosphonium Reagents: Switch to a coupling strategy that inherently requires a basic environment. Using HATU or PyBOP with 2.0 to 4.0 equivalents of DIEA ensures the reaction mixture remains strictly basic (pH > 8), completely suppressing the acidolytic cleavage of Adpoc.

Q3: Can the washing steps contribute to Adpoc loss? A: Yes. Dichloromethane (DCM) is a common washing solvent in SPPS, but it can slowly decompose over time to generate trace amounts of hydrochloric acid (HCl). Even trace HCl is sufficient to cleave Adpoc. To prevent this, strictly use high-purity, amine-stabilized N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for all washing steps following the incorporation of the Adpoc-protected residue.

Q4: Once my linear sequence is complete, what is the safest protocol to selectively cleave the Adpoc group while keeping the peptide on the resin? A: The standard self-validating protocol for selective Adpoc removal utilizes 1% to 5% Trifluoroacetic acid (TFA) in DCM, supplemented with scavengers to trap the highly reactive adamantyl carbocations[1][2]. A proven cocktail is 1% TFA / 1% 1,2-ethanedithiol (EDT) / 1% anisole in DCM (v/v/v), applied for 30 minutes at room temperature[2].

Quantitative Data: Impact of Coupling Reagents on Adpoc Stability

Table 1: Relative acidity of SPPS reagents and their impact on Adpoc stability during a standard 1-hour coupling cycle.

Reagent / AdditiveApprox. pKaMicroenvironment pHAdpoc Cleavage Risk (per cycle)Recommended Mitigation
DIC / Oxyma Pure 4.60Mildly AcidicHigh (~2-5% loss)Add 0.1 eq DIEA to buffer
DIC / HOBt 4.60Mildly AcidicModerate (~1-3% loss)Add 0.1 eq DIEA or collidine
HATU / DIEA N/A (Base added)Basic (> 8.0)None (< 0.1% loss)Preferred method for Adpoc
PyBOP / DIEA N/A (Base added)Basic (> 8.0)None (< 0.1% loss)Preferred method for Adpoc
Aged DCM (Wash) Variable (trace HCl)Highly AcidicExtreme (Rapid loss)Use pure DMF/NMP for washes

Experimental Protocols

Protocol 1: Buffered Coupling Cycle for Adpoc-Containing Peptides

Objective: To couple an incoming Fmoc-amino acid to a peptide-resin containing an Adpoc-protected residue without causing premature cleavage.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. (Adpoc is completely stable to these basic conditions).

  • Wash: Wash the resin thoroughly with DMF (5 × 1 min). Do not use DCM.

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF.

  • Base Addition: Add DIEA (8.0 eq) to the activation vial. The solution should turn pale yellow. Stir for 1 minute to ensure complete formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes. The high concentration of DIEA guarantees that the Adpoc group remains intact.

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Protocol 2: Selective On-Resin Adpoc Deprotection

Objective: To selectively remove the Adpoc group for orthogonal side-chain derivatization (e.g., maleimide attachment or cyclization) while preserving Boc/tBu groups and the resin linkage[2].

  • Preparation: Wash the peptide-resin with pure DCM (3 × 1 min) to remove DMF, which can buffer the mild acid.

  • Cleavage Cocktail: Prepare a fresh solution of 1% TFA, 1% 1,2-ethanedithiol (EDT), and 1% anisole in DCM (v/v/v)[2]. Note: The scavengers are critical to prevent the adamantyl carbocation from alkylating electron-rich residues like Trp or Tyr.

  • Deprotection: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for 30 minutes at room temperature[2].

  • Filtration & Wash: Drain the cocktail. Wash the resin sequentially with DCM (3 × 1 min), 5% DIEA in DMF (2 × 1 min) to neutralize any residual TFA, and finally DMF (3 × 1 min).

  • Verification: The liberated amine is now ready for site-specific labeling or cyclization. A quantitative ninhydrin (Kaiser) test can be performed on a small resin aliquot to confirm the presence of the free primary amine.

Workflow Visualization

Adpoc_Workflow Start Start SPPS Cycle Check Is Adpoc present on the resin? Start->Check Standard Standard Coupling (DIC / Oxyma Pure) Check->Standard No Buffered Buffered Coupling (HATU / DIEA or DIC / Oxyma + 0.1 eq DIEA) Check->Buffered Yes Wash Neutral Wash (DMF only, avoid old DCM) Standard->Wash Buffered->Wash Cleavage Selective Adpoc Cleavage (1% TFA / 1% EDT / 1% Anisole) Wash->Cleavage End of Synthesis (Orthogonal Deprotection)

Decision matrix for coupling conditions to prevent premature Adpoc cleavage during SPPS.

References

  • Title: Introduction of the Maleimide Function onto Resin-Bound Peptides: A Simple, High-Yield Process Useful for Discriminating among Several Lysines Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fmoc-Lys(Adpoc)-OH and Fmoc-Lys(Boc)-OH: Navigating Acid Lability in Peptide Synthesis

In the precise and strategic world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success. For the synthesis of complex or sensitive peptides, the abi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise and strategic world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success. For the synthesis of complex or sensitive peptides, the ability to selectively deprotect specific amino acid side chains is paramount. This guide provides an in-depth technical comparison of two acid-labile lysine protecting groups: the extremely sensitive 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group and the widely-used tert-butyloxycarbonyl (Boc) group, presented in the context of their Fmoc-protected lysine derivatives, Fmoc-Lys(Adpoc)-OH and Fmoc-Lys(Boc)-OH. This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their orthogonal protection strategies in peptide synthesis.

The Principle of Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis, particularly Fmoc-based SPPS, relies on the concept of orthogonal protection.[1] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2] In a typical Fmoc/tBu strategy, the Nα-Fmoc group is removed with a base (e.g., piperidine), while the side-chain protecting groups, such as Boc, are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[3][] This orthogonality is crucial for the stepwise elongation of the peptide chain and for on-resin modifications.[5]

Unveiling the Contestants: Fmoc-Lys(Adpoc)-OH and Fmoc-Lys(Boc)-OH

Both Fmoc-Lys(Adpoc)-OH and Fmoc-Lys(Boc)-OH are essential building blocks for incorporating lysine into a peptide sequence while protecting its reactive ε-amino group.[6] The key difference lies in the acid lability of the side-chain protecting group.

  • Fmoc-Lys(Boc)-OH : This is the standard and most commonly used derivative for lysine in Fmoc-SPPS.[5] The Boc group is stable to the basic conditions used for Fmoc deprotection but requires strong acidic conditions, typically high concentrations of TFA, for its removal.[7][8]

  • Fmoc-Lys(Adpoc)-OH : This derivative utilizes the Adpoc protecting group, which is structurally similar to the Boc group but with a bulky adamantyl substituent. This structural modification dramatically increases its sensitivity to acid. The Adpoc group is characterized by its extreme acid lability, allowing for its removal under very mild acidic conditions that leave other acid-labile groups, including Boc, intact.

Acid Stability and Cleavage Rates: A Head-to-Head Comparison

The primary distinction between the Adpoc and Boc protecting groups is the rate at which they are cleaved by acid. The Adpoc group is approximately 1000 times more acid-labile than the Boc group. This profound difference in stability is due to the electron-donating and sterically bulky nature of the adamantyl group, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage.

FeatureFmoc-Lys(Adpoc)-OHFmoc-Lys(Boc)-OH
Side-Chain Protecting Group Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Relative Acid Lability Extremely HighModerate
Typical Cleavage Conditions 0.5-1% TFA in DCM25-50% TFA in DCM[]
Cleavage Time A few minutes20-60 minutes[8]
Orthogonality to Boc YesN/A
Stability to Base HighHigh

This vast difference in acid sensitivity allows for a three-dimensional orthogonal protection scheme where:

  • The Nα-Fmoc group is removed with a base.

  • The ε-Adpoc group can be selectively removed with very dilute acid.

  • The ε-Boc and other tert-butyl-based protecting groups remain intact and are removed later with strong acid.

Mechanistic Insights into Differential Acid Lability

The cleavage of both Adpoc and Boc protecting groups proceeds through an acid-catalyzed unimolecular (E1) elimination mechanism. The rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation dictates the lability of the protecting group.

cluster_Adpoc Adpoc Cleavage cluster_Boc Boc Cleavage Adpoc_Protected Lys(Adpoc) Adpoc_Protonated Protonated Adpoc Adpoc_Protected->Adpoc_Protonated H+ Adpoc_Carbocation Adamantyl-substituted Tertiary Carbocation (Highly Stabilized) Adpoc_Protonated->Adpoc_Carbocation Slow (Rate-determining) Adpoc_Products Deprotected Lysine + CO2 + Adamantyl-isobutylene Adpoc_Carbocation->Adpoc_Products Fast Boc_Protected Lys(Boc) Boc_Protonated Protonated Boc Boc_Protected->Boc_Protonated H+ Boc_Carbocation Tertiary Carbocation (Stabilized) Boc_Protonated->Boc_Carbocation Slow (Rate-determining) Boc_Products Deprotected Lysine + CO2 + Isobutylene Boc_Carbocation->Boc_Products Fast Start Start: Need to incorporate Lysine in Fmoc-SPPS Q1 Is selective on-resin deprotection of the Lysine side chain required in the presence of other acid-labile groups (e.g., Boc, tBu)? Start->Q1 Use_Adpoc Use Fmoc-Lys(Adpoc)-OH Q1->Use_Adpoc Yes Use_Boc Use Fmoc-Lys(Boc)-OH Q1->Use_Boc No Q2 Is the final peptide highly sensitive to strong acid? Use_Boc->Q2 Q2->Use_Boc No Consider_Adpoc Consider Fmoc-Lys(Adpoc)-OH for milder final cleavage Q2->Consider_Adpoc Yes

Sources

Comparative

HPLC analytical methods for determining Fmoc-Lys(Adpoc)-OH reagent purity

A Comparative Guide to HPLC Purity Determination of Fmoc-Lys(Adpoc)-OH For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the chemical purity of amino acid bu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Purity Determination of Fmoc-Lys(Adpoc)-OH

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the chemical purity of amino acid building blocks is not merely a matter of quality control; it is the foundation upon which the success of the entire synthesis rests. The presence of even minor impurities can lead to the formation of deletion sequences, truncated peptides, and complex purification challenges downstream. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Nα-Fmoc-Nε-[1-(1-adamantyl)-1-methylethoxycarbonyl]-L-lysine (Fmoc-Lys(Adpoc)-OH), a critical reagent designed for the synthesis of challenging and aggregation-prone peptides.

The Adpoc protecting group, with its exceptional steric bulk and acid lability, imparts unique solubility and handling characteristics to the lysine side chain. However, these same properties necessitate robust and well-designed analytical methods to ensure its purity. This document will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer a comparative framework for selecting the most appropriate HPLC strategy for your analytical needs.

The Analytical Imperative: Understanding Potential Impurities

The purity value on a certificate of analysis is the culmination of a rigorous separation science process. For Fmoc-amino acids, impurities typically arise from predictable side reactions during the manufacturing process.[1] A successful HPLC method must be able to resolve the parent compound from these potential contaminants:

  • Free Lys(Adpoc)-OH: The unprotected amino acid resulting from premature Fmoc group loss. Its presence can reduce coupling efficiency.[1]

  • Fmoc-Dipeptide: Formed when the Fmoc attachment reagent reacts with an already-formed Fmoc-Lys(Adpoc)-OH molecule, leading to potential double insertion during synthesis.

  • Byproducts of Fmoc Introduction: Reagents like Fmoc-OSu can rearrange to form impurities such as Fmoc-β-Ala-OH, which could be incorporated into the peptide chain.

  • Enantiomeric Impurity (D-Isomer): The presence of the D-enantiomer can introduce significant, often inseparable, impurities in the final peptide, potentially altering its biological activity.[2] Assessing enantiomeric purity requires specialized chiral chromatography.[3][4]

Reversed-Phase HPLC (RP-HPLC) is the gold standard for this analysis due to its high resolving power and compatibility with the hydrophobic nature of the Fmoc and Adpoc groups.

Core Principles of RP-HPLC Method Development

The separation of Fmoc-Lys(Adpoc)-OH from its impurities is governed by its partitioning between a nonpolar stationary phase and a polar mobile phase. The extreme hydrophobicity of both the Fmoc and Adpoc moieties dictates the specific parameters chosen for the method.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and effective choice. Its long alkyl chains provide the necessary hydrophobic surface area for retaining the highly nonpolar analyte and separating it from less hydrophobic impurities. C8 columns can also be used but may offer less retention, potentially leading to co-elution with early-eluting impurities.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for analyzing Fmoc-derivatives due to its lower viscosity and stronger elution strength, which typically results in sharper peaks and lower backpressure.

    • Aqueous Phase & Additive: The mobile phase almost universally contains an acidic additive, most commonly 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with any charged species (like the carboxylate anion or free amino groups) and protonating silanol groups on the silica backbone.[5] This single action dramatically improves peak shape by preventing secondary ionic interactions that cause peak tailing.[6]

  • Detection: The Fmoc group possesses a strong chromophore (dibenzofulvene), making UV detection highly effective. While detection at 214 nm is common for peptide backbones, monitoring at wavelengths around 265 nm or 301 nm offers greater selectivity and sensitivity for the Fmoc-containing analyte and related impurities.[6][7]

Comparative HPLC Methodologies

No single HPLC method is optimal for all applications. The choice between a rapid isocratic method for quality control and a high-resolution gradient method for impurity profiling depends on the specific analytical goal.

Method A: High-Resolution Gradient RP-HPLC

This method is the benchmark for comprehensive impurity profiling. The gradient elution ensures that impurities with a wide range of polarities, from the more polar free amino acid to potentially more hydrophobic dipeptides, are effectively resolved and eluted.

Method B: Rapid Isocratic RP-HPLC

Ideal for routine quality control (QC) where the impurity profile is already well-characterized. This method offers significantly faster run times by using a single, constant mobile phase composition, saving time and solvent. The key is to select a solvent strength that provides adequate retention for the main peak while still resolving it from its closest-eluting known impurities.

FeatureMethod A: High-Resolution GradientMethod B: Rapid Isocratic QC
Primary Application Comprehensive impurity profiling, method development, reference standard characterizationRoutine quality control, in-process checks, high-throughput screening
Principle Mobile phase composition changes over time to elute a wide range of analytes.Constant mobile phase composition.
Run Time Longer (e.g., 20-30 minutes)Shorter (e.g., 5-10 minutes)
Resolution Excellent across a broad polarity range.Optimized for specific, known impurities. May not resolve all unknowns.
Solvent Consumption HigherLower
Complexity More complex to set up and transfer between systems.Simpler, more robust for routine use.

Experimental Protocols

The following protocols are robust starting points for the analysis of Fmoc-Lys(Adpoc)-OH. System suitability parameters are included to ensure self-validation of the method's performance on any given day.

Protocol 1: High-Resolution Gradient RP-HPLC

1. System and Materials:

  • HPLC System with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (70:30 v/v).

  • Standard/Sample Preparation: Accurately weigh and dissolve Fmoc-Lys(Adpoc)-OH in Sample Diluent to a final concentration of ~0.5 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    15.0 95
    17.0 95
    17.1 50

    | 20.0 | 50 |

3. System Suitability:

  • Tailing Factor: The main Fmoc-Lys(Adpoc)-OH peak should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column efficiency for the main peak should be ≥ 2000.

  • Expected Retention Time: ~9-12 minutes (highly dependent on the specific C18 column and HPLC system).

4. Data Analysis:

  • Purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Rapid Isocratic RP-HPLC

1. System and Materials:

  • (Same as Protocol 1)

2. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

  • Isocratic Mobile Phase: 75% Mobile Phase B (pre-mixed). Note: The exact percentage must be optimized based on initial gradient runs to achieve a retention time of ~3-5 minutes.

3. System Suitability:

  • Resolution: The resolution between the main peak and its closest known impurity should be ≥ 1.5.

  • Tailing Factor: The main Fmoc-Lys(Adpoc)-OH peak should have a tailing factor between 0.9 and 1.7.

4. Data Analysis:

  • (Same as Protocol 1)

Visualization of Analytical Workflow

A structured workflow is essential for consistent and reliable purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Weigh Fmoc-Lys(Adpoc)-OH Dilution Dissolve in ACN/H2O to 0.5 mg/mL Sample->Dilution Equilibrate Equilibrate C18 Column Dilution->Equilibrate Standard Prepare System Suitability Standard Standard->Equilibrate Inject_SST Inject System Suitability Equilibrate->Inject_SST Evaluate_SST Evaluate Performance (Tailing, Resolution) Inject_SST->Evaluate_SST Evaluate_SST->Equilibrate If Fail, Troubleshoot Inject_Sample Inject Sample Evaluate_SST->Inject_Sample If Pass Integrate Integrate Chromatogram Inject_Sample->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity assessment of Fmoc-Lys(Adpoc)-OH.

Method Selection Logic

Choosing the right method is a balance between the required level of detail and the desired throughput.

Method_Selection Start Analytical Goal? Impurity_Profiling Full Impurity Profile or Reference Standard Characterization Start->Impurity_Profiling Routine_QC Routine QC or In-Process Control Start->Routine_QC Chiral_Purity Assess Enantiomeric Purity? Start->Chiral_Purity Use_Gradient Use Method A: High-Resolution Gradient Impurity_Profiling->Use_Gradient Use_Isocratic Use Method B: Rapid Isocratic Routine_QC->Use_Isocratic Use_Chiral Use Specialized Chiral HPLC Method Chiral_Purity->Use_Chiral

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The purity of Fmoc-Lys(Adpoc)-OH is a non-negotiable prerequisite for the synthesis of high-quality peptides. While both gradient and isocratic RP-HPLC methods are powerful tools for this assessment, they serve distinct purposes. A high-resolution gradient method is indispensable for the complete characterization of a new batch or for troubleshooting synthesis failures, providing a comprehensive view of all potential impurities. Conversely, a well-optimized isocratic method offers the speed and robustness required for routine quality control in a production or high-throughput environment. The choice of method should always be guided by the analytical question at hand, ensuring that the data generated is not only accurate but also fit for purpose. For absolute certainty of stereochemical integrity, these methods must be complemented by a dedicated chiral HPLC analysis.

References

  • Taylor & Francis. (2006). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. [Link]

  • Phenomenex. Chiral Separation of FMOC Protected Amino Acids by Reversed Phase HPLC. [Link]

  • PubMed. (1993). Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • National Center for Biotechnology Information. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • ResearchGate. (2015). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • National Center for Biotechnology Information. (2019). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases.... [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Lys(Adpoc)-OH: Comprehensive Operational Handling and Waste Disposal Protocols

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) reagents with a "one-size-fits-all" disposal approach. This is a critical operational error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid-phase peptide synthesis (SPPS) reagents with a "one-size-fits-all" disposal approach. This is a critical operational error. Fmoc-Lys(Adpoc)-OH is a highly specialized, orthogonally protected amino acid. Its unique chemical properties—specifically the extreme acid lability of the Adpoc protecting group—dictate highly specific handling, cleavage, and waste segregation protocols.

This guide provides a self-validating system for the safe operational handling and disposal of Fmoc-Lys(Adpoc)-OH, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.

Chemical Identity & Hazard Profile

To design an effective disposal plan, we must first understand the physical and chemical nature of the reagent. Fmoc-Lys(Adpoc)-OH contains the Adpoc (1-(1-adamantyl)-1-methylethoxycarbonyl) group, which is engineered to be approximately 1,000 times more acid-labile than the standard Boc protecting group[1].

Table 1: Chemical and Physical Properties of Fmoc-Lys(Adpoc)-OH [2]

PropertySpecificationOperational Implication
Chemical Name Fmoc-Lys(Adpoc)-OHRequires orthogonal deprotection strategies.
CAS Number 182250-66-4Primary identifier for EHS waste logging.
Molecular Formula C35H44N2O6High carbon content; requires complete incineration.
Molecular Weight 588.74 g/mol Heavy, bulky protecting groups generate significant organic waste mass.
Appearance White to off-white powderInhalation hazard if aerosolized; handle in a fume hood.
Storage Conditions 2-8°C, Dry, DarkMoisture and heat can cause premature degradation.
Mechanistic Insights: The Cleavage Pathway

Expertise in waste management comes from understanding the causality of the chemical reactions generating the waste. The Adpoc group is utilized specifically because it can be cleaved under exceptionally mild acidic conditions (typically 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))[1].

The Mechanism: During this mild acidolysis, the Adpoc carbamate is protonated, leading to heterolytic cleavage. This forms a highly stable adamantyl-substituted tertiary carbocation. This intermediate quickly eliminates a proton to form an adamantyl-alkene byproduct and releases carbon dioxide (CO₂) gas[1].

Because this cleavage occurs at 1% TFA, the peptide remains anchored to the solid resin (which typically requires >90% TFA for final cleavage)[3]. Therefore, the liquid waste generated from this specific step is highly specialized: it contains DCM, dilute TFA, and adamantane derivatives, but no peptide.

CleavageMechanism A Fmoc-Lys(Adpoc)-Peptide Resin B 1% TFA / DCM Wash A->B Selective Deprotection C Deprotected Peptide Resin (Continues Synthesis) B->C Solid Phase Retained D Liquid Filtrate (TFA, DCM, Adamantyl Alkenes, CO2) B->D Filtration / Wash E Halogenated Liquid Waste (Vented Container) D->E Waste Segregation

Caption: Adpoc Selective Deprotection Workflow and Waste Generation Pathway.

Operational Handling & Safety Protocols

Before discussing disposal, strict upstream handling protocols must be enforced to minimize waste generation and protect personnel.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended when handling TFA/DCM solutions), safety goggles, and a flame-resistant lab coat.

  • Engineering Controls: All weighing and transfer of the dry Fmoc-Lys(Adpoc)-OH powder must be performed inside a calibrated fume hood or Class II biological safety cabinet to prevent the inhalation of fine particulates.

  • Environmental Controls: Because the Adpoc group is highly sensitive to trace acids and moisture, store the bulk powder at 2-8°C under an inert atmosphere (Argon or Nitrogen). Allow the vial to reach room temperature in a desiccator before opening to prevent condensation, which can ruin the reagent and create unnecessary hazardous waste.

Step-by-Step Disposal Procedures

The "magic solvents" of peptide synthesis—DCM, DMF, and TFA—pose severe environmental hazards[4]. TFA is classified as a polyfluoroalkyl substance (PFAS) and is under heavy regulatory scrutiny, while DCM is a volatile halogenated compound[3]. Segregation is the most critical step in this protocol.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

This protocol applies to expired/unused Fmoc-Lys(Adpoc)-OH powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Collection: Gather all solid materials contaminated with the raw powder. Do not rinse the vials with water, as this creates a secondary contaminated aqueous waste stream.

  • Containment: Place the items into a puncture-resistant, sealable chemical waste bag or a rigid polyethylene container.

  • Labeling: Clearly label the container as "Non-Halogenated Organic Solid Waste - Contains Fmoc-Lys(Adpoc)-OH" .

  • Disposal Routing: Route to your institutional Environmental Health and Safety (EHS) department for high-temperature chemical incineration. Never dispose of this specialized amino acid in standard municipal trash.

Protocol B: Liquid Waste Disposal (Cleavage Cocktails)

This protocol applies to the 1% TFA/DCM filtrate generated during the deprotection of the Adpoc group.

  • Segregation (Critical): Pour the cleavage filtrate into a designated Halogenated Organic Liquid Waste carboy. Do not mix this with non-halogenated waste (such as pure DMF or alcohols). Mixing halogenated and non-halogenated waste drastically increases disposal costs and environmental risk[5].

  • Venting: Because the Adpoc cleavage mechanism releases CO₂ gas[1], the waste carboy must be equipped with a vented cap. Sealing this waste in a closed container can lead to pressure buildup and catastrophic rupture.

  • Labeling: Label the carboy strictly as: "Halogenated Liquid Waste: Dichloromethane, Trifluoroacetic Acid (<5%), Adamantane Derivatives."

  • Secondary Containment: Ensure the waste carboy is stored in a secondary spill tray inside a ventilated chemical storage cabinet until EHS pickup.

Spill Response & Emergency Plan

In the event of a localized spill of the dry Fmoc-Lys(Adpoc)-OH powder, immediate and controlled action is required to prevent aerosolization and cross-contamination.

SpillResponse S1 Identify Powder Spill S2 Don PPE (Gloves, Mask) S1->S2 S3 Dampen & Collect (Avoid Dust) S2->S3 S4 Seal in Container S3->S4 S5 Solid Organic Waste S4->S5

Caption: Step-by-Step Spill Response and Solid Waste Containment Workflow.

Execution Steps:

  • Isolate: Restrict access to the spill area.

  • Dampen: Do not dry-sweep. Lightly dampen a disposable paper towel with Isopropanol (IPA) or use a specialized anti-static brush to collect the powder. This prevents the compound from becoming airborne.

  • Collect: Transfer the dampened powder and all cleanup materials into a sealable hazardous waste container.

  • Decontaminate: Wipe down the affected surface with a secondary IPA-soaked towel to ensure all trace residues of the protected amino acid are removed. Dispose of all towels via Protocol A .

References
  • "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them." National Library of Medicine (PMC).[Link]

  • "Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy." MDPI. [Link]

  • "GLP-1s driving sustainable peptide synthesis." BioXconomy. [Link]

  • "Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection." RSC Publishing. [Link]

Sources

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